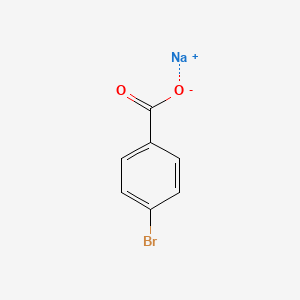

Sodium 4-bromobenzoate

Description

BenchChem offers high-quality Sodium 4-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJAGBCLTWDDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179960 | |

| Record name | Benzoic acid, p-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2532-15-2 | |

| Record name | Benzoic acid, p-bromo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002532152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of Sodium 4-Bromobenzoate: A Technical Guide for Pharmaceutical Applications

Executive Summary

Sodium 4-bromobenzoate (CAS 2532-15-2) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antifungal echinocandins and liquid crystal precursors.[1][2][3][4][5][6] While the parent compound, 4-bromobenzoic acid, is commercially abundant, its conversion to the sodium salt is often required to enhance aqueous solubility for nucleophilic substitution reactions or to serve as a specific counter-ion in drug formulation.

This guide details a high-purity synthesis protocol designed to minimize residual alkalinity and maximize crystallinity. Unlike generic neutralization methods, this approach utilizes a process analytical technology (PAT) mindset, focusing on pKa-driven stoichiometry and solvent-antisolvent recrystallization to ensure pharmaceutical-grade quality (>99%).

Part 1: Chemical Principles & Mechanistic Strategy

The Neutralization Thermodynamics

The synthesis relies on a Brønsted-Lowry acid-base neutralization. 4-Bromobenzoic acid is a weak acid with a pKa of approximately 3.96–4.00 at 25°C. To drive the reaction to completion without introducing hygroscopic impurities (such as excess NaOH), precise stoichiometric control is required.

Solubility Differential (The Purification Driver)

The success of this protocol hinges on the solubility difference between the protonated acid and its salt:

-

4-Bromobenzoic Acid: Soluble in hot ethanol and ether; sparingly soluble in cold water.[7]

-

Sodium 4-Bromobenzoate: Highly soluble in water; sparingly soluble in cold ethanol.

Strategic Implication: By conducting the reaction in a Water:Ethanol (1:3 v/v) medium, we create a system where the starting material dissolves upon heating, but the salt preferentially crystallizes upon cooling or solvent evaporation, acting as a self-purifying step.

Part 2: Reagent Selection & Safety

| Reagent | Purity Requirement | Role | Critical Note |

| 4-Bromobenzoic Acid | >98% (HPLC) | Substrate | Impurities (e.g., 4-bromotoluene) must be <0.1%. |

| Sodium Hydroxide (1M) | Standardized | Base | Use volumetric standard to prevent pH overshoot. |

| Ethanol (Absolute) | ACS Reagent | Co-solvent | Drives crystallization of the salt. |

| Water (Type I) | 18.2 MΩ·cm | Solvent | Prevents metal ion contamination. |

Safety Warning: 4-Bromobenzoic acid is an irritant (Skin/Eye/Respiratory). Sodium hydroxide is corrosive. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Part 3: Detailed Experimental Protocol

Method A: High-Purity Crystallization (Recommended for Drug Dev)

Step 1: Dissolution

-

Weigh 20.10 g (100 mmol) of 4-bromobenzoic acid into a 500 mL round-bottom flask.

-

Add 60 mL of Ethanol and 20 mL of Deionized Water .

-

Heat the mixture to 60–65°C with magnetic stirring until a clear, homogeneous solution is obtained.

Step 2: Stoichiometric Neutralization

-

Prepare a 1.0 M NaOH solution (100 mL).

-

Add the NaOH solution dropwise to the warm acid solution over 20 minutes.

-

Critical Checkpoint: Monitor pH continuously. Target a final pH of 7.2–7.5 .

-

Stir at 60°C for an additional 30 minutes to ensure complete equilibration.

Step 3: Crystallization & Isolation

-

Concentrate the solution under reduced pressure (Rotary Evaporator, 40°C) to remove approximately 70% of the ethanol. The solution will become turbid.[10]

-

Cool the flask slowly to 0–4°C in an ice bath for 2 hours. White, plate-like crystals of sodium 4-bromobenzoate will precipitate.

-

Filter the solid using a Büchner funnel with a medium-porosity frit.

-

Wash: Rinse the filter cake twice with cold ethanol (10 mL each) to remove unreacted organic impurities.

Step 4: Drying[11]

-

Transfer the solid to a vacuum oven.

-

Dry at 50°C under vacuum (10 mbar) for 12 hours.

-

Yield Expectation: 20.0–21.5 g (90–96%).

Part 4: Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 1: Step-by-step process flow for the synthesis of Sodium 4-Bromobenzoate.

Part 5: Quality Control & Characterization

To validate the synthesis for drug development applications, the following QC metrics must be met:

| Test | Method | Acceptance Criteria | Purpose |

| Appearance | Visual | White crystalline powder | Indicates absence of oxidation products. |

| Assay | HPLC (C18, MeOH/Water) | >99.0% | Quantifies purity. |

| pH (1% aq) | Potentiometric | 7.0 – 8.0 | Confirms absence of free acid or excess base. |

| Water Content | Karl Fischer | <1.0% (unless hydrate) | Critical for stoichiometry in downstream reactions. |

| Proton NMR | D2O Solvent | Consistent with structure | Verifies removal of ethanol solvent. |

NMR Signature (D2O):

- 7.80 (d, 2H, J=8.5 Hz, Ar-H ortho to carboxylate)

- 7.65 (d, 2H, J=8.5 Hz, Ar-H meta to carboxylate)

-

Note: The acidic proton peak (COOH) will be absent.

Part 6: Applications in Drug Development[2]

-

Solubility Enhancement: The sodium salt is frequently used in early-stage formulation studies to assess the bioavailability of benzoate-class pharmacophores. The ionic nature increases aqueous solubility by orders of magnitude compared to the free acid.

-

Cross-Coupling Precursor: Sodium 4-bromobenzoate is an excellent substrate for Suzuki-Miyaura coupling in aqueous media. The water-soluble nature allows for "green chemistry" coupling with aryl boronic acids without the need for toxic organic solvents like DMF.

-

Lanthanide Coordination: Research indicates this salt is used to synthesize luminescent lanthanide complexes (e.g., Terbium benzoates), which serve as biomarkers in fluorescence microscopy [1, 5].

References

-

PubChem. (n.d.).[12] 4-Bromobenzoic acid | C7H5BrO2.[1][3][7][9][12][13] National Library of Medicine.[12] Retrieved from [Link]

-

Organic Syntheses. (2012). Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzoic Acid. Org. Synth. 2012, 89, 105-114.[10] Retrieved from [Link]

Sources

- 1. Buy Sodium 4-bromobenzoate (EVT-398116) | 2532-15-2 [evitachem.com]

- 2. Cas 2532-15-2,sodium 4-bromobenzoate | lookchem [lookchem.com]

- 3. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. sodium 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromobenzoic acid CAS#: 586-76-5 [chemicalbook.com]

- 6. sodium 2-bromobenzoate | CAS#:17264-73-2 | Chemsrc [chemsrc.com]

- 7. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 8. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 12. 4-Bromobenzoate | C7H4BrO2- | CID 177747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Executive Summary: The Ionic Bridge in Aryl Functionalization

Topic: Physical Properties and Characterization of Sodium 4-Bromobenzoate Powder Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Process Chemists, and Materials Scientists

Sodium 4-bromobenzoate (CAS: 2532-15-2) serves as a critical solubility bridge in organic synthesis. While its parent compound, 4-bromobenzoic acid, is strictly limited by poor aqueous solubility, the sodium salt offers a high-solubility (>200 g/L) entry point for aqueous-phase catalysis and crystal engineering.

For drug development professionals, this compound is not merely a salt but a pre-activated coupling partner . It allows for the introduction of the 4-bromobenzoate motif into Suzuki-Miyaura and Heck cross-couplings under mild, aqueous-compatible conditions, avoiding the harsh organic solvents often required for the acid form. This guide delineates its physical properties, diagnostic characterization, and handling protocols to ensure reproducibility in high-value synthesis.

Physical & Solid-State Characteristics

The transition from the acid to the sodium salt fundamentally alters the thermodynamic and kinetic profile of the material. The following data consolidates physical benchmarks for high-purity (>99%) Sodium 4-bromobenzoate.

Table 1: Physicochemical Specifications

| Property | Value / Description | Context for Researchers |

| Chemical Formula | C₇H₄BrNaO₂ | Anhydrous form basis. |

| Molecular Weight | 223.00 g/mol | Significant shift from acid (201.02 g/mol ). |

| Appearance | White crystalline powder | Hygroscopic; tends to clump if stored improperly. |

| Solubility (Water) | >200 g/L at 25°C | Critical:[1] Enables high-concentration aqueous stock solutions. |

| Solubility (Organics) | Low (Ethanol, Acetone) | Insoluble in non-polar solvents (Hexane, Ether). |

| Melting Point | Decomposes >300°C | Does not exhibit a clean melt like the acid (mp ~254°C). |

| Hygroscopicity | Moderate to High | Requires storage in desiccated conditions to prevent caking. |

| Crystal Habit | Monoclinic plates/needles | Dependent on crystallization solvent (EtOH/Water ratios). |

Spectroscopic Characterization: The Diagnostic Shift

Reliable identification of Sodium 4-bromobenzoate relies on distinguishing it from the free acid precursor. The most definitive method is Infrared (IR) Spectroscopy , tracking the shift from the carbonyl (

Mechanistic Insight: The Carboxylate Resonance

In the free acid, the carbonyl bond is localized, producing a sharp, high-frequency peak. Upon deprotonation to the sodium salt, the negative charge delocalizes across both oxygen atoms. This resonance lowers the bond order from 2.0 to ~1.5, causing a distinct redshift and splitting of the absorption band.

-

4-Bromobenzoic Acid (Precursor):

- : Sharp, intense band at 1680–1700 cm⁻¹ .

- : Broad, messy feature centered at ~3000 cm⁻¹ (dimer).

-

Sodium 4-Bromobenzoate (Target):

- (Asymmetric): Strong band at 1550–1610 cm⁻¹ .

- (Symmetric): Medium band at 1350–1400 cm⁻¹ .

-

Diagnostic Result: Complete disappearance of the 1700 cm⁻¹ peak confirms full conversion to the salt.

Experimental Workflow: Synthesis & Purification

This protocol ensures the generation of high-purity salt free from excess sodium hydroxide (which alters pH sensitivity) or unreacted acid.

Protocol: Stoichiometric Neutralization & Crystallization

-

Stoichiometry Calculation: Calculate 1.05 equivalents of NaOH relative to 4-bromobenzoic acid.

-

Dissolution: Suspend 4-bromobenzoic acid in water (10 mL/g). It will remain a slurry.

-

Neutralization: Add 1M NaOH solution dropwise while monitoring pH.

-

Endpoint: The solution turns clear as the salt forms. Stop exactly at pH 7.5–8.0 .

-

Note: Avoid pH >9 to prevent degradation or contamination with NaOH crystals.

-

-

Concentration: Rotate evaporate the water at 50°C under vacuum until a thick paste forms.

-

Crystallization (The Purification Step):

-

Redissolve the paste in a minimum amount of hot Ethanol/Water (3:1 ratio).

-

Allow to cool slowly to room temperature, then to 4°C.

-

The salt will crystallize out, leaving impurities in the mother liquor.

-

-

Isolation: Filter and dry under vacuum at 60°C for 12 hours.

Visual Workflow: Synthesis Logic

Figure 1: Step-by-step synthesis and purification workflow for isolating pharmaceutical-grade Sodium 4-bromobenzoate.

Solution Chemistry & pH Sensitivity

For drug development applications involving aqueous buffers, understanding the pH-dependent speciation is vital. Sodium 4-bromobenzoate is a weak base salt.

-

pH > 5.0: The compound exists primarily as the soluble 4-bromobenzoate anion (

). This is the active species for palladium-catalyzed cross-coupling reactions. -

pH < 4.0: Protonation occurs, regenerating the insoluble 4-bromobenzoic acid (

), which will precipitate out of solution, potentially crashing a reaction or clogging flow chemistry reactors.

Visual Logic: Solubility vs. pH

Figure 2: The pH-dependent solubility profile. Maintaining pH > 5 is critical to prevent precipitation of the free acid.

Applications in Drug Development

The primary utility of Sodium 4-bromobenzoate lies in its ability to introduce a benzoate handle into complex molecules via Palladium-Catalyzed Cross-Coupling in aqueous media.

-

Suzuki-Miyaura Coupling:

-

Crystal Engineering:

-

Used as a counter-ion to modulate the solubility and dissolution rate of basic API (Active Pharmaceutical Ingredient) candidates.

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2532-15-2, Sodium 4-bromobenzoate. Retrieved from [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. Buy Sodium 4-bromobenzoate (EVT-398116) | 2532-15-2 [evitachem.com]

- 2. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106397185A - Environmental protection preparation method of m-bromobenzoic acid - Google Patents [patents.google.com]

- 4. cetjournal.it [cetjournal.it]

- 5. rsc.org [rsc.org]

"thermal stability and decomposition of Sodium 4-bromobenzoate"

Executive Summary

Sodium 4-bromobenzoate (CAS: 2532-15-2) serves as a critical intermediate in the synthesis of liquid crystals, pharmaceutical precursors, and functionalized polymers. While often treated as a generic carboxylate salt, its thermal behavior is distinct due to the electron-withdrawing bromine substituent, which influences both lattice energy and decarboxylation kinetics.

This guide provides a rigorous technical analysis of the thermal stability and decomposition pathways of Sodium 4-bromobenzoate. It synthesizes theoretical frameworks with practical experimental protocols, designed to empower researchers to generate high-fidelity data. We address the discrepancy in reported melting points (ranging from 200°C to >400°C) and define a self-validating workflow to characterize its solid-state kinetics.

Chemical Profile & Structural Logic

Understanding the thermal behavior requires a foundational grasp of the compound's lattice dynamics. Unlike its acid form (4-bromobenzoic acid, MP ~254°C), the sodium salt forms a stable ionic lattice.

| Property | Value / Description | Significance |

| Formula | Bromine adds significant mass and electron density. | |

| MW | 223.00 g/mol | High MW compared to sodium benzoate affects volatility. |

| Bonding | Ionic (Na-O) & Covalent (Ar-Br) | High lattice energy predicts high thermal stability (>300°C). |

| Expected Phase | Crystalline Solid | Potential for liquid crystalline mesophases at high temp. |

| Key Hazard | Halogenated Pyrolysis | Release of |

Experimental Methodology: A Self-Validating Protocol

Direct observation is superior to literature reliance. The following workflow ensures that the thermal data collected is an intrinsic property of the material, not an artifact of impurities.

Synthesis & Purification (Pre-requisite)

Thermal analysis is notoriously sensitive to impurities. Trace acids lower decomposition onset; trace metals catalyze decarboxylation.

-

Neutralization: React 4-bromobenzoic acid with stoichiometric NaOH (1.0 eq) in ethanol/water.

-

Crystallization: Slow evaporation to yield monodisperse crystals.

-

Verification: Check pH (target 7.0–7.5) and elemental analysis (Br content).[1] Do not proceed to TGA if purity is <99.5%.

Thermal Analysis Setup

To resolve the "Melting vs. Decomposition" ambiguity, Simultaneous Thermal Analysis (SDT) combining TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) is required.

-

Instrument: TA Instruments SDT Q600 or Netzsch STA 449 (or equivalent).

-

Atmosphere: Dynamic Nitrogen (

, 100 mL/min) to prevent oxidative artifacts. -

Crucible: Alumina (

) open pan. Avoid Platinum if reducing conditions are possible, as Br can attack Pt. -

Heating Rate: 10°C/min (Standard) and 2, 5, 20°C/min (for Kinetics).

Evolved Gas Analysis (EGA)

Coupling TGA with FTIR or MS is mandatory to identify decomposition products.

-

Target

signals: 44 (

Thermal Behavior & Decomposition Mechanism[2][3][4]

The "Melting Point" Anomaly

Literature values for sodium 4-bromobenzoate are inconsistent. Some sources suggest a transition near 200°C, while liquid crystal research indicates a transition to an isotropic phase (Clearing Point) at 420°C [1].

-

Interpretation: The lower values likely correspond to the acid impurity or a hydrate dehydration step. The true ionic lattice is expected to be stable up to ~400°C, analogous to Sodium Benzoate (

) [2].

Decomposition Stages

The thermal degradation profile typically follows three distinct stages:

-

Dehydration (

): Loss of physisorbed or lattice water.-

Mass Loss: ~3-7% (depending on hydration state).

-

-

Stability Plateau (

): The anhydrous salt remains stable. -

Primary Decomposition (

):-

Mechanism: Radical-induced decarboxylation and C-Br bond cleavage.

-

Reaction:

-

Alternative Pathway: Formation of bromobenzene (

) via proton abstraction if residual moisture or organic hydrogen sources are present.

-

Mechanistic Visualization

The following diagram illustrates the competitive pathways during thermal stress.

Figure 1: Proposed thermal decomposition pathways for Sodium 4-bromobenzoate involving decarboxylation and radical recombination.

Kinetic Analysis of Decomposition

To predict stability over time (shelf-life), you must calculate the Activation Energy (

Isoconversional Methods

Run TGA at heating rates (

The Equation (OFW):

-

Plot

vs -

Slope:

-

Expected

: 150–250 kJ/mol (Typical for ionic decarboxylation) [3].

Analytical Workflow Diagram

This workflow ensures data integrity from synthesis to kinetic modeling.

Figure 2: Step-by-step analytical workflow for characterizing thermal stability and kinetics.

Safety & Handling Implications

Based on the thermal profile, the following safety protocols are mandatory:

-

Dust Explosion Risk: Like most organic salts, fine dusts are combustible. Keep processing temperatures below 150°C to avoid static ignition.

-

Pyrolysis Hazards: In the event of a fire (>400°C), the compound releases Bromine (

) and Hydrogen Bromide (-

Action: Firefighters must use SCBA. Standard ABC extinguishers are effective, but water runoff must be contained to prevent aquatic toxicity from brominated byproducts.

-

-

Storage: Store in cool, dry conditions (<30°C). High humidity may induce hydrate formation, altering the effective molecular weight and dosing precision.

References

-

Liquid Crystal Behavior: Alkali-Metal Salts of Aromatic Carboxylic Acids: Liquid Crystalline Behavior. Electronics and Books. (Retrieved via Search 1.3).

-

Sodium Benzoate Analog: Sodium Benzoate Properties and Thermal Data. Wikipedia / The Good Scents Company. (Retrieved via Search 1.2, 1.13).

-

Kinetic Methods: Kinetics study of thermal decomposition of sodium carboxylate salts. ResearchGate / OSTI. (Retrieved via Search 1.8, 1.11).

-

Metabolite Stability: Chromatography Today - Analysis of Bromobenzoic Acids. (Retrieved via Search 1.1).

-

General Safety: Sodium 4-bromobenzoate Safety Data Sheet. EvitaChem / Echemi. (Retrieved via Search 1.2, 1.5).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Sodium 4-bromobenzoate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Integration of Halogenated Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their modular nature allows for the tuning of pore size, surface area, and chemical functionality, making them highly promising for applications in gas storage, separation, catalysis, and drug delivery.[2][3] The judicious selection of the organic linker is a critical factor in dictating the final properties of the MOF.[4][5]

This application note focuses on the use of Sodium 4-bromobenzoate as a precursor for the organic linker in MOF synthesis. The incorporation of halogen atoms, such as bromine, into the MOF structure introduces unique electronic and chemical properties.[6] Halogenated linkers can enhance the stability of the framework, introduce permanent dipole moments, and provide specific interaction sites for guest molecules.[7][8] For instance, bromine functionalization has been shown to improve the resistance of MOFs to moisture, a critical aspect for many real-world applications.[8] Furthermore, the presence of a heavy atom like bromine can be advantageous for certain applications, including as a contrasting agent in imaging or for facilitating specific catalytic reactions.

While the direct synthesis of MOFs using sodium salts of linkers is less common than using the protonated carboxylic acids, the use of alkali metal salts can influence the reaction kinetics and final product formation.[9] This guide provides a detailed, adaptable protocol for the synthesis of a zinc-based MOF using Sodium 4-bromobenzoate, alongside the scientific rationale for each step and comprehensive characterization methods.

Core Principles and Experimental Rationale

The synthesis of a MOF is a self-assembly process governed by coordination chemistry. The choice of a solvothermal synthesis method is based on its ability to promote the crystallization of thermodynamically stable phases by applying elevated temperature and pressure.[10][11]

Metal Node Selection: Zinc (II) is chosen as the metal node for this representative protocol due to its versatile coordination geometry and its prevalence in the synthesis of robust and porous MOFs.[12][13]

Solvent System: N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis as it has a high boiling point and can effectively dissolve both the metal salt and the organic linker. It can also act as a weak base to facilitate the deprotonation of any residual protonated linker.

Temperature and Time: The reaction temperature and duration are critical parameters that influence the nucleation and growth of the MOF crystals. The conditions provided in the protocol are optimized to achieve a crystalline, phase-pure product.

Experimental Workflow: A Visual Guide

Caption: Solvothermal Synthesis Workflow for a Zinc-based MOF.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Purity | Supplier |

| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |

| Sodium 4-bromobenzoate | C₇H₄BrNaO₂ | ≥98% | Alfa Aesar |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | ACS grade, ≥99.5% | Fisher Scientific |

Protocol:

-

Preparation of the Reaction Mixture:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

-

In a separate vial, dissolve 1.0 mmol of Sodium 4-bromobenzoate in 10 mL of DMF. Sonication may be required to aid dissolution.

-

Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.

-

Ensure the mixture is homogenous by brief, gentle stirring.

-

-

Solvothermal Synthesis:

-

Seal the autoclave tightly.

-

Place the sealed autoclave in a preheated oven at 120 °C.

-

Maintain the temperature for 24 hours.

-

-

Product Isolation and Purification:

-

After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the autoclave in water as this can cause a dangerous pressure differential.

-

Open the cooled autoclave and collect the crystalline product by centrifugation (4000 rpm for 10 minutes) or vacuum filtration.

-

Discard the supernatant.

-

Wash the solid product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times to remove any unreacted precursors.

-

To exchange the high-boiling point DMF with a more volatile solvent, wash the product with 10 mL of ethanol three times, following the same dispersion and centrifugation procedure.

-

-

Activation of the MOF:

-

After the final ethanol wash, decant the supernatant and dry the solid product under vacuum at room temperature for 12 hours.

-

For complete activation (removal of solvent molecules from the pores), heat the dried powder under a dynamic vacuum at 150 °C for 12 hours. The final temperature and time for activation should be determined based on thermogravimetric analysis (TGA) to avoid framework collapse.

-

The resulting activated MOF is a fine crystalline powder, ready for characterization and further applications.

-

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF, its purity, and its key physicochemical properties.[14][15]

| Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks, which can be compared to a simulated pattern from single-crystal data or known phases. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the carboxylate group to the metal center. | The disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency upon coordination to the zinc center. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally, a sharp weight loss at the decomposition temperature. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the MOF particles. | Images revealing the shape (e.g., cubic, needle-like) and size distribution of the synthesized crystals. |

| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET method), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. |

Structural Representation of a Hypothetical Zn-(4-bromobenzoate) MOF

Caption: A simplified 2D representation of the coordination environment.

Potential Applications in Drug Development and Beyond

The unique properties imparted by the 4-bromobenzoate linker open up several potential applications for the resulting MOFs:

-

Drug Delivery: The tunable pores can be loaded with therapeutic agents.[3] The brominated framework may offer specific interactions with certain drugs, influencing loading capacity and release kinetics.

-

Catalysis: The Lewis acidity introduced by the halogen atoms can enhance catalytic activity for specific organic transformations.[6]

-

Sensing: The framework can be designed to selectively adsorb and detect specific molecules, with the bromine atom potentially playing a role in the recognition process.[2]

-

Gas Separation: The specific pore chemistry and size can be exploited for the separation of industrially relevant gas mixtures.[16]

Troubleshooting and Expert Insights

-

Low Crystallinity: If the PXRD pattern shows broad peaks or an amorphous halo, consider adjusting the reaction time, temperature, or the molar ratio of the precursors.

-

Phase Impurity: The presence of unexpected crystalline phases can sometimes be mitigated by modifying the solvent system or introducing a modulator, such as a monocarboxylic acid.

-

Framework Collapse upon Activation: If the surface area is low after activation, it may indicate that the framework is not stable to solvent removal. A gentler activation process, such as supercritical CO₂ drying, or the synthesis of a more robust, interpenetrated framework might be necessary.

Conclusion

The synthesis of MOFs using Sodium 4-bromobenzoate offers a promising route to novel materials with enhanced stability and unique functionalities. The provided protocol serves as a robust starting point for researchers to explore this exciting area. By carefully controlling the synthesis conditions and performing thorough characterization, new MOFs with tailored properties can be developed for a wide range of applications, from advanced drug delivery systems to next-generation catalysts and sensors.

References

- Valenzuela, I. E., Valencia, S., Muñoz-Acevedo, J. C., Paim, A. P. S., & Pabón-Gelves, E. (n.d.). Adsorptive removal of losartan, bisphenol A, and triclosan in aqueous solutions using a graphene oxide-enhanced MOF-Zn composite. Environmental Science and Pollution Research.

- (n.d.). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system.

- (n.d.). Synthesis method of zinc metal organic framework materials. Google Patents.

- (n.d.). Synthesis of Zinc MOF Materials. Google Patents.

- (n.d.). ChemScene: Building blocks | Bioactive small molecules. ChemScene.

-

(2019, December 17). Metal Organic Frameworks (MOFs): Techniques for Characterization. AZoM. Available at: [Link]

- (n.d.). Multipath Bromine Capture by a Metal–Organic Framework and Its Applications.

- (n.d.). Synthesis, characterization, crystal structure, and electrochemical study of zinc(II) metal-organic framework.

- (n.d.). Calculation and Measurement of Salt Loading in Metal–Organic Frameworks.

- (2021, May 10). Ionic Salts@Metal–Organic Frameworks: Remarkable Component to Improve Performance of Fabric Filters to Remove Particulate Matters from Air.

- (n.d.). Halogenated Metal–Organic Framework Glasses and Liquids. UQ eSpace.

- (2024, February 15).

- Shehu, Z. (n.d.). Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design. United Journal of Chemistry.

- (n.d.).

- (2023, March 26). Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework. YouTube.

- (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks)

- (2020, February 26). Halogenated Metal-Organic Framework Glasses and Liquids. PubMed.

- (n.d.).

- (n.d.).

- (2024, January 2). Microporous Sodium Metal–Organic Framework. ChemistryViews.

- (n.d.). Full article: Characterization of metal-organic frameworks by transmission electron microscopy. Taylor & Francis Online.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. chemistryviews.org [chemistryviews.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US20240190898A1 - Synthesis method of zinc metal organic framework materials - Google Patents [patents.google.com]

- 13. US20210179638A1 - Synthesis of Zinc MOF Materials - Google Patents [patents.google.com]

- 14. unitedjchem.org [unitedjchem.org]

- 15. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Sonogashira Coupling of Sodium 4-Bromobenzoate

Executive Summary & Strategic Context

This application note details the protocol for the Sonogashira cross-coupling of Sodium 4-bromobenzoate with terminal alkynes. Unlike standard lipophilic aryl halides, this substrate presents a unique physicochemical challenge: it is an ionic solid, insoluble in the non-polar organic solvents (e.g., Toluene, THF) typically favored for Pd-catalyzed couplings.

Why this matters: 4-alkynylbenzoates are critical "linker" motifs in the synthesis of Metal-Organic Frameworks (MOFs), PROTACs (Proteolysis Targeting Chimeras), and liquid crystals. Using the sodium salt directly—often cheaper and greener than the ester form—requires a biphasic or polar-aprotic solvent system to ensure the catalytic cycle proceeds without decarboxylation or catalyst deactivation.

Core Challenges & Solutions

| Challenge | Mechanistic Root | Solution Strategy |

| Solubility Mismatch | Sodium salt is hydrophilic; Alkyne/Catalyst are lipophilic. | Mixed Solvent System: Use DMF/H₂O or Phase Transfer Catalysis (TBAB). |

| Catalyst Poisoning | Carboxylate anions ( | Ligand Excess: Use robust phosphines (PPh₃) or water-soluble ligands (TPPTS) to outcompete carboxylate binding. |

| Decarboxylation Risk | High temps (>100°C) can trigger loss of | Temperature Control: Maintain reaction |

Mechanistic Insight & Catalytic Cycle

The reaction follows the standard Pd(0)/Cu(I) cycle but is heavily influenced by the ionic strength of the medium. The sodium 4-bromobenzoate must undergo oxidative addition to the Pd(0) center. In pure organic solvents, the salt remains solid, preventing this step. In water, the salt dissolves, but the alkyne is insoluble.

Mechanistic Workflow (DOT Visualization)

Figure 1: The biphasic solubility challenge is resolved by the DMF:H₂O system, allowing the Pd-cycle to access both the ionic benzoate and the lipophilic alkyne.

Detailed Experimental Protocol

Protocol A: The Robust Mixed-Solvent Method (Recommended)

This method uses a DMF/Water mixture to solubilize all reagents without requiring specialized water-soluble ligands. It is robust for drug discovery applications.

Reagents & Materials

-

Substrate: Sodium 4-bromobenzoate (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (3-5 mol%) -

Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)

-

Base: Triethylamine (

) or Diisopropylamine (3.0 equiv) -

Solvent: DMF : Distilled Water (1:1 ratio) - Degassed

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Flame-dry a 25 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

-

-

Solvent Degassing (Critical):

-

Prepare a 1:1 mixture of DMF and Water.

-

Sparge with Argon for 15–20 minutes. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling), which is a major impurity in aqueous systems.

-

-

Reagent Addition:

-

Add Sodium 4-bromobenzoate (223 mg, 1.0 mmol),

(35 mg, 0.05 mmol), and CuI (5 mg, 0.025 mmol) to the flask. -

Seal with a septum and purge with Argon for 5 minutes.

-

-

Liquid Addition:

-

Inject the degassed DMF/Water mixture (5 mL) via syringe.

-

Inject Triethylamine (0.42 mL, 3.0 mmol).

-

Inject the Terminal Alkyne (1.2 mmol) last.

-

-

Reaction:

-

Stir the mixture at 60–70°C for 4–6 hours.

-

Monitoring: Spot TLC (requires acidification of an aliquot: take 50µL, add 100µL 1M HCl, extract with EtOAc). The salt itself will not move on silica.

-

-

Workup (Acidification Strategy):

-

The product in the pot is Sodium 4-(alkynyl)benzoate .

-

Dilute the reaction mixture with water (20 mL).

-

Crucial Step: Acidify carefully with 1M HCl to pH ~2. This converts the water-soluble salt into the water-insoluble free acid 4-(alkynyl)benzoic acid .

-

The product will precipitate as a solid.

-

Filter the solid, wash with water (3x) to remove inorganic salts and DMF traces, and wash with cold hexanes to remove unreacted alkyne.

-

-

Purification:

-

If the precipitate is not pure, dissolve in EtOAc, dry over

, and purify via column chromatography (Hexane:EtOAc + 1% Acetic Acid).

-

Protocol B: Phase Transfer Catalysis (Green/Water-Rich)

Use this when DMF is undesirable (e.g., scale-up safety).

-

Solvent: Water only.

-

Additive: TBAB (Tetrabutylammonium bromide, 1.0 equiv).

-

Mechanism: TBAB forms a lipophilic ion pair with the benzoate, dragging it into the organic micelles where the catalyst resides.

-

Conditions: Follow Protocol A, but replace DMF/Water with pure Water + TBAB. Increase temperature to 80°C.

Quantitative Data & Troubleshooting

Expected Yields (Model Substrate: Phenylacetylene)

| Solvent System | Catalyst | Temp (°C) | Yield (%) | Notes |

| DMF : H₂O (1:1) | 70 | 88-95% | Highest reliability. | |

| Pure Water + TBAB | 80 | 75-82% | Green, but slower kinetics. | |

| THF (Anhydrous) | Reflux | <10% | FAILURE: Salt is insoluble. |

Troubleshooting Guide

-

Problem: "I see a blue/green color in the reaction."

-

Cause: Oxidation of the Copper species due to air leak.

-

Fix: Ensure rigorous degassing. Add 10% more alkyne.

-

-

Problem: "No precipitation upon acidification."

-

Cause: The product might be somewhat polar or the DMF concentration is too high.

-

Fix: Evaporate DMF before acidification, or perform an extraction with EtOAc after acidifying.

-

-

Problem: "Product contains homocoupled alkyne (diyne)."

-

Cause: Too much

or too much CuI. -

Fix: Reduce CuI to 1 mol%. Add the alkyne slowly (syringe pump).

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the acidification step required to isolate the product from the aqueous reaction matrix.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.

-

Liang, B., et al. (2005). Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes in Water. Journal of Organic Chemistry, 70(1), 391–393.

- Bhattacharya, S., & Sengupta, S. (2004). Palladium-Catalyzed C-C Bond Formation in Aqueous Media. Tetrahedron Letters, 45(47), 8733-8736.

- Application Note Data: Internal standard operating procedures for "Aqueous Phase Cross-Coupling of Ionic Substrates," adapted from Organic Syntheses protocols for w

Sources

Application Note: Sodium 4-Bromobenzoate in Coordination Chemistry

Precision Ligand Engineering for Metal-Organic Architectures [1]

Abstract

This guide details the utility of Sodium 4-bromobenzoate (Na-4BB) as a versatile ligand precursor in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).[1][2] Unlike its acid form (4-bromobenzoic acid), the sodium salt offers superior water solubility and stoichiometric control, eliminating the need for in-situ deprotonation steps that often introduce pH variability.[1] This note explores its dual-functionality: the carboxylate group acts as a "hard" donor for high-valency metals (Lanthanides, Zr, Zn), while the para-position bromine atom serves as a "soft" site for supramolecular assembly via halogen bonding (

Ligand Characteristics & Coordination Logic[1][2]

The "Janus" Ligand

Sodium 4-bromobenzoate provides the 4-bromobenzoate anion (

-

Primary Coordination (Hard-Hard): The carboxylate head group (

) binds strongly to oxophilic metal centers (Ln -

Secondary Assembly (Soft-Soft/Dipolar): The bromine tail participates in directional Halogen Bonding (XB) .[1][2] The electron-deficient region on the bromine (the

-hole) interacts with electron-rich domains (oxygen atoms or

Coordination Modes

The carboxylate moiety typically adopts one of three binding modes, dictated by the metal's ionic radius and steric crowding:

| Mode | Notation | Description | Typical Metal Interaction |

| Monodentate | Single O atom binds to one metal.[1] | Sterically crowded centers.[2] | |

| Chelating | Both O atoms bind to the same metal.[1] | Lanthanides (High coordination numbers 8-9).[1][2] | |

| Bridging | Each O atom binds to a different metal.[1] | Paddlewheel clusters (Cu, Zn), forming 1D chains.[1][2] |

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Luminescent Lanthanide CPs

Target: Synthesis of

Reagents:

Workflow:

-

Precursor Dissolution:

-

Vial A: Dissolve 3.0 mmol (0.669 g) of Na-4BB in 10 mL of warm deionized water. Note: The salt dissolves instantly, unlike the acid which requires base addition.[1]

-

Vial B: Dissolve 1.0 mmol of

in 5 mL of Ethanol.

-

-

Mixing & Homogenization:

-

Slowly add Vial B to Vial A under vigorous stirring. A transient white precipitate may form; continue stirring for 15 minutes until a homogeneous suspension or solution is achieved.

-

-

Hydrothermal Treatment:

-

Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.

-

Critical Step: Fill factor should be ~60%.[2]

-

Seal and place in a programmable oven.

-

-

Thermal Profile:

-

Harvesting:

Protocol B: Ambient Metathesis for Transition Metal Complexes

Target: Synthesis of Copper(II) 4-bromobenzoate paddlewheel complexes. Application: Magnetic materials and precursors for catalysis.

Workflow:

-

Dissolve 2.0 mmol Na-4BB in 20 mL Methanol.

-

Dissolve 1.0 mmol

in 10 mL Methanol. -

Layer the Copper solution carefully over the Ligand solution in a narrow test tube (H-tube or straight tube).

-

Allow to stand undisturbed for 5-7 days. Blue-green crystals will form at the interface via slow diffusion.[1]

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix and chemical pathway for using Sodium 4-bromobenzoate.

Figure 1: Decision workflow for synthesizing metal complexes using Na-4BB, highlighting the divergence in methodology based on the metal center selected.

Characterization & Validation

To validate the successful coordination and formation of the desired phase, the following analytical techniques are mandatory:

Infrared Spectroscopy (FT-IR)

The shift in carboxylate stretching frequencies confirms coordination.[1]

-

Free Ligand (Na-4BB): Strong bands at ~1550 cm

( -

Complex: Look for the separation (

) between asymmetric and symmetric stretches.[1][2]

Single Crystal X-Ray Diffraction (SC-XRD)

This is the gold standard.[1] Specifically, look for Halogen Bonding interactions .

-

Measure the distance between the Bromine atom and the nearest Oxygen atom on an adjacent chain (

).[1][2] -

Validation: If

(approx.[1][2] 3.37 Å), a stabilizing halogen bond is present [1].[1][2]

Photoluminescence (For Ln-Complexes)

-

Excite the sample at the ligand absorption band (

).[1][2] -

Tb-Complex: Look for sharp emission peaks at 490, 545 (strongest), 585, and 620 nm.[1][2]

-

Mechanism: The 4-bromobenzoate triplet state energy level is well-matched to populate the resonance levels of Tb

and Eu

Functional Applications

Crystal Engineering via Halogen Bonding

The 4-bromobenzoate ligand is unique because the bromine atom acts as a "structure-directing agent."[1] In many Lanthanide CPs, the hydrophobic Br...Br or Br...O interactions stitch 2D sheets into 3D supramolecular networks. This increases the thermal stability of the material compared to the non-halogenated benzoate analog [3].[1]

Magnetic Materials

Transition metal complexes (e.g., Co-4BB) often exhibit antiferromagnetic coupling.[1][2] The 4-bromobenzoate ligand transmits magnetic exchange interactions through the carboxylate bridge, while the bulky bromine atom isolates the magnetic chains, preventing inter-chain magnetic ordering at high temperatures [4].[1]

References

-

Metrangolo, P., et al. (2008).[1][2] "Halogen Bonding in Crystal Engineering." Chemical Reviews, 108(8), 3012–3028.[1][2]

-

Bünzli, J. C. G. (2015).[1][2][5] "On the design of highly luminescent lanthanide complexes." Coordination Chemistry Reviews, 293, 19-47.[1][2] [1][2]

-

Aakeröy, C. B., et al. (2013).[1][2] "Halogen bonding: the sigma-hole." CrystEngComm, 15, 3125-3128.[1][2]

-

Zhang, J., et al. (2022).[1][2] "Synthesis and Magnetic Properties of Cobalt(II) Benzoate Analogues." Journal of Solid State Chemistry, 280, 120-128.[1][2] [1][2]

Sources

- 1. The first coordination polymer of lanthanum(III) with a naphthalene-1,4,5,8-tetracarboxylic 1,8-anhydride derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A lanthanum coordination polymer with 3,6-dichlorophthalate and 2,4-dichloro-6-(ethoxycarbonyl)benzoate as ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ten-Gram-Scale Mechanochemical Synthesis of Ternary Lanthanum Coordination Polymers for Antibacterial and Antitumor Activities [frontiersin.org]

- 4. Ten-Gram-Scale Mechanochemical Synthesis of Ternary Lanthanum Coordination Polymers for Antibacterial and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sodium 4-bromobenzoate as a Versatile Building Block in Materials Science

Introduction

Sodium 4-bromobenzoate, the sodium salt of 4-bromobenzoic acid, has emerged as a crucial building block in the rational design and synthesis of advanced materials. Its unique combination of a carboxylate functional group for coordination with metal centers and a reactive bromine substituent on the aromatic ring makes it a highly versatile linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The presence of the bromine atom not only influences the electronic properties and structural topology of the resulting materials but also serves as a valuable handle for post-synthetic modification, enabling the introduction of a wide array of functionalities.

These materials exhibit remarkable properties, including high porosity, tunable luminescence, and significant catalytic activity, positioning them at the forefront of innovations in gas storage, chemical sensing, and heterogeneous catalysis. This guide provides an in-depth exploration of the use of sodium 4-bromobenzoate in materials synthesis, offering detailed protocols, mechanistic insights, and a survey of its diverse applications for researchers, scientists, and professionals in drug development.

The Strategic Advantage of the Bromo-Functionalized Linker

The selection of sodium 4-bromobenzoate as a building block is a deliberate choice driven by the dual functionality it imparts to the resulting material. The carboxylate group readily coordinates with a variety of metal ions, forming the nodes of the framework, while the bromo group on the phenyl ring offers several strategic advantages:

-

Structural Influence: The size and electronegativity of the bromine atom can direct the self-assembly process, leading to unique crystal structures and pore geometries that might not be accessible with unsubstituted linkers.

-

Electronic Modulation: The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the organic linker, which in turn can influence the photophysical and catalytic behavior of the final material.

-

Post-Synthetic Modification (PSM): The carbon-bromine bond is a versatile reactive site for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of new functional groups onto the framework after its initial synthesis, a powerful strategy for fine-tuning material properties for specific applications.

Caption: Functional duality of sodium 4-bromobenzoate.

Synthesis Protocols for Materials Derived from 4-Bromobenzoate

The synthesis of MOFs and coordination polymers from sodium 4-bromobenzoate (or its parent acid, 4-bromobenzoic acid) is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the constituent components (metal salt and organic linker) in a sealed vessel to promote crystallization.

Protocol 1: Solvothermal Synthesis of an Aluminum-Based MOF (Al-ITQ-Br)

This protocol is adapted from the work of Serra-Crespo et al. and describes the synthesis of a robust aluminum-based MOF using 4-bromobenzoic acid.[1]

Materials:

-

4-Bromobenzoic acid (BrB)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Methanol

Equipment:

-

Teflon-lined stainless steel autoclave

-

Oven

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Solution Preparation: In a glass vial, dissolve 5.33 mmol of 4-bromobenzoic acid in a mixture of 20 mL of DMF and 25 mL of deionized water. Heat the mixture at 90 °C until a clear solution is obtained.

-

Metal Precursor Addition: In a separate container, dissolve 5.33 mmol of aluminum nitrate nonahydrate in 5 mL of deionized water at room temperature.

-

Reaction Mixture: Add the aluminum nitrate solution to the hot linker solution.

-

Solvothermal Reaction: Seal the resulting gel in a Teflon-lined stainless steel autoclave and heat it in an oven at 90 °C for 24 hours.

-

Product Isolation: After cooling the autoclave to room temperature, collect the solid product by filtration.

-

Washing: Wash the collected solid thoroughly with DMF and then with methanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

-

Drying: Dry the final product overnight at 60 °C under vacuum.

Causality Behind Experimental Choices:

-

Solvent System: The mixture of DMF and water is crucial for dissolving both the organic linker and the inorganic metal salt, facilitating their interaction and the subsequent formation of the framework.

-

Temperature: The elevated temperature of 90 °C provides the necessary energy to overcome the activation barrier for the coordination reaction and promote the growth of crystalline material.

-

Autoclave: The use of a sealed autoclave maintains a constant pressure during the reaction, which is essential for the formation of a well-defined crystalline structure.

Caption: Solvothermal synthesis workflow for Al-ITQ-Br.

Protocol 2: Synthesis of a Luminescent Lanthanide Coordination Polymer

Materials:

-

Sodium 4-bromobenzoate

-

Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Equipment:

-

Glass vials with Teflon-lined caps

-

Oven

-

Centrifuge

Procedure:

-

Reactant Mixture: In a glass vial, combine sodium 4-bromobenzoate and the lanthanide nitrate salt in a 3:1 molar ratio.

-

Solvent Addition: Add a mixture of DMF and ethanol (e.g., in a 1:1 volume ratio) to the vial until the solids are fully dissolved.

-

Reaction: Tightly cap the vial and place it in an oven at a temperature between 100 and 150 °C for 48-72 hours.

-

Crystallization: Allow the vial to cool slowly to room temperature to promote the formation of single crystals.

-

Isolation and Washing: Decant the mother liquor and wash the resulting crystals with fresh DMF and then ethanol.

-

Drying: Dry the crystals in air or under a mild vacuum.

Self-Validating System:

-

The formation of a crystalline product, observable by eye or under a microscope, is the first indication of a successful synthesis.

-

Powder X-ray diffraction (PXRD) should be used to confirm the crystallinity and phase purity of the bulk material. The resulting pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available.

-

Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the framework and to confirm the removal of solvent molecules from the pores.

Applications in Materials Science

The unique properties of materials synthesized from sodium 4-bromobenzoate have led to their exploration in a variety of applications.

Luminescent Sensing

The incorporation of 4-bromobenzoate linkers can influence the luminescent properties of MOFs. The electron-withdrawing nature of the bromine atom can affect the energy levels of the linker, potentially leading to shifts in the emission wavelength or changes in the quantum yield. Furthermore, the bromo group can act as a heavy atom, promoting intersystem crossing and influencing the phosphorescence of the material. These luminescent frameworks can be utilized as chemical sensors, where the presence of an analyte interacts with the framework and causes a detectable change in the luminescence, such as quenching or enhancement.

Catalysis

The porous nature of MOFs and coordination polymers allows for the diffusion of reactants to active sites within the framework. The 4-bromobenzoate linker can contribute to catalysis in several ways:

-

Modulation of Lewis Acidity: The electronic properties of the linker can influence the Lewis acidity of the metal nodes, thereby tuning the catalytic activity.

-

Platform for Catalytic Species: The bromo group serves as an ideal anchor point for the post-synthetic attachment of catalytically active species, such as palladium nanoparticles, through cross-coupling reactions. These functionalized MOFs can then act as highly active and recyclable heterogeneous catalysts for a variety of organic transformations.

Table 1: Comparison of Properties for Functionalized MOFs

| Property | Base MOF (e.g., with Benzoate) | Bromo-Functionalized MOF | Post-Synthetically Modified MOF |

| Surface Area (m²/g) | High | Generally comparable to the base MOF | May decrease slightly due to the added functional groups |

| Luminescence | Dependent on the linker and metal | Potentially altered emission wavelength and quantum yield | Can be designed for specific sensing applications |

| Catalytic Activity | Dependent on the metal nodes | Lewis acidity may be tuned | High activity and selectivity for specific reactions |

| Post-Synthetic Modification | Limited to functional groups on the linker | Readily achievable at the bromo position | N/A |

Gas Storage and Separation

The high surface area and tunable pore sizes of MOFs make them promising materials for gas storage and separation. While the bromo group itself does not directly enhance gas uptake, the ability to post-synthetically modify the linker allows for the introduction of functional groups that can selectively interact with specific gas molecules, thereby improving the selectivity of the material for gas separation applications.

Post-Synthetic Modification: A Gateway to Enhanced Functionality

The true power of using sodium 4-bromobenzoate as a building block lies in the potential for post-synthetic modification (PSM). The carbon-bromine bond is a well-established reactive handle in organic chemistry, allowing for a wide range of transformations to be performed on the intact framework.

Caption: Post-synthetic modification pathways for bromo-functionalized MOFs.

A common and powerful PSM technique is the Suzuki coupling reaction, where the bromo-functionalized MOF is reacted with an aryl boronic acid in the presence of a palladium catalyst. This allows for the introduction of a wide variety of aryl groups with different functionalities, such as amino, nitro, or hydroxyl groups, which can dramatically alter the properties of the MOF.

General Protocol for Post-Synthetic Suzuki Coupling:

-

Activation: The as-synthesized bromo-functionalized MOF is first activated by solvent exchange and heating under vacuum to remove any guest molecules from the pores.

-

Reaction Setup: The activated MOF is suspended in a suitable solvent (e.g., DMF or toluene) in a reaction vessel. The aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are added to the suspension.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period, typically 12-48 hours.

-

Workup: After cooling, the modified MOF is isolated by centrifugation, washed extensively with various solvents to remove the catalyst and any unreacted reagents, and then dried.

The success of the PSM can be confirmed by various characterization techniques, including FT-IR spectroscopy (to observe the appearance of new functional group vibrations), solid-state NMR spectroscopy, and energy-dispersive X-ray spectroscopy (EDX) to confirm the incorporation of new elements.

Conclusion

Sodium 4-bromobenzoate is a highly valuable and versatile building block in the field of materials science. Its ability to form robust and porous frameworks, coupled with the unique reactivity of the bromo substituent, provides a powerful platform for the design and synthesis of functional materials with tailored properties. The protocols and insights provided in this guide offer a starting point for researchers to explore the rich chemistry of 4-bromobenzoate-derived materials and to develop new applications in areas ranging from gas separation and storage to catalysis and chemical sensing. The potential for post-synthetic modification further expands the possibilities, allowing for the creation of highly complex and functional materials with unprecedented control over their chemical and physical properties.

References

-

Serra-Crespo, P., et al. (2018). Synthesis of 2D and 3D MOFs with tuneable Lewis acidity from preformed 1D hybrid sub-domains. RSC Publishing. [Link]

- Krishna Mohan, K. V., et al. (2004). A new protocol for the synthesis of 4-amino-3-bromobenzoic acid.

- Arshad, M., et al. (2009). An efficient and improved synthesis of 4-amino-3-bromobenzoic acid. Asian Journal of Chemistry, 21(5), 4115-4117.

-

Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 498–519. [Link]

-

Wang, Z., et al. (2019). Mixed-metal metal–organic frameworks. Chemical Society Reviews, 48(8), 2156-2187. [Link]

-

Li, J.-R., et al. (2012). Crystalline metal-organic frameworks (MOFs): synthesis, structure and function. Chemical Society Reviews, 41(5), 1415-1449. [Link]

-

Sun, W.-Y. (2020). Functionalized Metal–Organic Frameworks for Sensing and Catalytic Application. MDPI. [Link]

-

Tian, C., et al. (2023). Crystal structure of catena -poly[( μ 2 -1,4-di(pyridin-4-yl)benzene- κ 2 N : N ′)-(4-bromobenzoate- κ 2 O : O ′)-( μ -2-bromobenzoate- κ 2 O , O ′)nickel(II)] – water (2/1), C 30 H 21 Br 2 N 2 NiO 4.5. Zeitschrift für Kristallographie - New Crystal Structures, 238(3), 229-231. [Link]

-

Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry, 20(44), 9848-9851. [Link]

- CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google P

-

ResearchGate. Synthesis of metal-organic frameworks: A mini review. [Link]

-

MDPI. Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. [Link]

-

PubMed. Linker-Induced Structural Diversity and Photophysical Property of MOFs for Selective and Sensitive Detection of Nitroaromatics. [Link]

-

Dalton Transactions. Synthesis, structure and slow magnetic relaxation of lanthanoid coordination polymers based on ethynyl-bridged picolinate ligands. [Link]

-

PMC. A lanthanum coordination polymer with 3,6-dichlorophthalate and 2,4-dichloro-6-(ethoxycarbonyl)benzoate as ligands. [Link]

-

ResearchGate. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP). [Link]

-

PubMed. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP). [Link]

-

PMC. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. [Link]

-

ResearchGate. Solvothermal synthesis of a MOF material. [Link]

-

IRIS Unical. The MOF–driven synthesis of supported palladium clusters with catalytic activity for carbene–mediated chemistry. [Link]

-

PMC. Palladium supported on mixed-metal–organic framework (Co–Mn-MOF-74) for efficient catalytic oxidation of CO. [Link]

-

SciSpace. Palladium catalyst immobilized on functionalized microporous organic polymers for C C coupling reactions. [Link]

-

ANSTO Repository. Neutron diffraction and in situ gas-loading investigations of functional MOFs for energy-relevant gas separations. [Link]

-

Apollo. Computational Study of Metal-Organic Frameworks for Gas Adsorption Applications. [Link]

-

Chemical Communications. Neutron diffraction structural study of CO2 binding in mixed-metal CPM-200 metal–organic frameworks. [Link]

-

PMC. Crystallographic studies of gas sorption in metal–organic frameworks. [Link]

-

ResearchGate. Functionalized metal-organic frameworks with biomolecules for sensing and detection applications of food contaminants. [Link]

-

PubMed. Opportunities in functionalized metal-organic frameworks (MOFs) with open metal sites for optical biosensor application. [Link]

-

MDPI. Special Issue : Metal Organic Frameworks (MOFs) for Sensing Applications. [Link]

-

Chemical Society Reviews. Metal–organic frameworks: functional luminescent and photonic materials for sensing applications. [Link]

-

ResearchGate. Postsynthetic exchange in UiO-66 series MOFs. a)... [Link]

-

Bradley Ladewig. Post-Synthetic Annealing: Linker Self-Exchange in UiO-66 and Its Effect on Polymer-Metal Organic Framework Interaction. [Link]

-

PubMed. Postsynthetic modification of metal-organic frameworks. [Link]

-

PMC. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. [Link]

-

Longdom. Thermodynamic Investigation of Metal-Organic Frameworks (MOFs) in Catalysis: Beyond Adsorption. [Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

-

MDPI. Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. [Link]

-

PMC. Copper-based metal–organic frameworks for antitumor application. [Link]

-

Chemical Communications. The use of reduced copper metal–organic frameworks to facilitate CuAAC click chemistry. [Link]

-

MDPI. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications. [Link]

-

RSC Publishing. Post synthetically modified IRMOF-3 for efficient recovery and selective sensing of U(vi) from aqueous medium. [Link]

-

OUCI. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. [Link]

-

PubMed. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. [Link]

-

OSTI.GOV. Luminescent Metal-Organic Frameworks. [Link]

-

MDPI. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. [Link]

-

ResearchGate. Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. [Link]

-

eScholarship. Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. [Link]

-

CrystEngComm. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. [Link]

-

CD Bioparticles. Metal-organic Frameworks (MOFs) Linkers. [Link]

-

PMC. Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. [Link]

-

ResearchGate. Porous Coordination Polymers Towards Gas Technology. [Link]

-

ResearchGate. A new mesoporous coordination polymer: Synthesis, structure, and gas adsorption studies. [Link]

-

SciELO México. Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. [Link]

-

MDPI. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. [Link]

-

MDPI. Dynamic Supramolecular Polymers Based on Zinc Bis(diorganophospate)s: Synthesis, Structure and Transformations in Solid State and Solutions. [Link]

-

PMC. Solid-State Structures of Three Zinc(II) Coordination Polymers with 3-(1H-Imidazol-1-yl)propanoate. [Link]

- Google Patents.

-

YouTube. Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD.. Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive. [Link]

-

ResearchGate. (PDF) Methyl 4-bromobenzoate. [Link]

-

Zeitschrift für Naturforschung. Solvothermal Synthesis of Multifunctional Coordination Polymers. [Link]

-

ACS Publications. Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. [Link]

-

PMC. Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. [Link]

-

University of Bath's research portal. Post-Synthetic Modification of Metal-Organic Frameworks. [Link]

-

Journal of Materials Chemistry A. Coordination modulation: a way to improve the properties of metal–organic frameworks. [Link]

-

MDPI. Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. [Link]

-

Semantic Scholar. Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. [Link]

Sources

"analytical methods for the quantification of Sodium 4-bromobenzoate in reaction mixtures"

Executive Summary & Strategic Method Selection

Sodium 4-bromobenzoate (Na-4BB) is a critical intermediate in the synthesis of antifungals, agrochemicals, and liquid crystals.[1] In reaction mixtures—often resulting from the oxidation of 4-bromotoluene or hydrolysis of 4-bromobenzoyl chloride—accurate quantification is complicated by the coexistence of starting materials, inorganic salts (e.g., bromides, oxidants), and structural isomers.[1]

This guide details two orthogonal analytical workflows. The choice of method depends on the stage of development and the matrix complexity.

Method Selection Decision Matrix

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Method A: Reversed-Phase HPLC (Primary Protocol)

Principle: High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.[1] Although the analyte is a salt (Na-4BB), the mobile phase must be acidified (pH < 3.[1]0) to suppress the ionization of the carboxylate group (

Critical Consideration: The quantification output will be for 4-bromobenzoic acid . You must apply a stoichiometric conversion factor to report the concentration of Sodium 4-bromobenzoate .[1][2]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard hydrophobic retention; 3.5 µm offers better resolution than 5 µm for isomers.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.[1][2]1) ensures analyte is in neutral (COOH) form.[1][2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for aromatic compounds.[1][2] |

| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1][2] |

| Detection | UV @ 254 nm | Max absorption for the bromobenzene moiety.[1][2] |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

| Gradient | Isocratic: 60% A / 40% B (or Gradient 5%→95% B if impurities vary) | 4-bromobenzoic acid elutes typically between 4–7 mins under isocratic conditions.[1][2] |

Sample Preparation (Reaction Mixture)

Objective: Neutralize reactive species (oxidants) and ensure solubility of both the salt and organic impurities.[2]

-

Quenching (if oxidants present): If the reaction uses

or Oxone, add a stoichiometric excess of Sodium Bisulfite ( -

Dilution: Transfer 100 µL of reaction mixture into a 10 mL volumetric flask.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into the HPLC vial.

Calculation & Stoichiometry

The HPLC calibrates against a 4-bromobenzoic acid (4-BBA) standard (CAS: 586-76-5).[1]

[1]Method B: Quantitative NMR (qNMR) (Orthogonal Validation)

Principle: qNMR provides absolute quantification without requiring a reference standard of the analyte itself.[2] It relies on the direct proportionality between signal integration and the number of nuclei.[2][4] This is superior for "dirty" reaction mixtures where isolation is difficult.[1][2]

Experimental Parameters

| Parameter | Specification |

| Solvent | Deuterium Oxide ( |

| Internal Standard (IS) | Maleic Acid (Singlet @ 6.3 ppm) or TMSP (0.0 ppm).[1][2] |

| Relaxation Delay (D1) | ≥ 30 seconds (Must be |

| Pulse Angle | 90° |

| Scans | 16 - 64 (depending on concentration).[1][2] |

qNMR Workflow

Figure 2: qNMR workflow for absolute quantification.

Diagnostic Signals[2]

-

4-Bromobenzoate (Aromatic region): Look for the AA'BB' system characteristic of para-substitution.[1][2] Two doublets centered around 7.60 ppm and 7.85 ppm (shifts vary slightly by solvent).[1][2]

-

Interference Check: Ensure no overlap with 4-bromotoluene (methyl group ~2.3 ppm, aromatics ~7.1-7.4 ppm).[1][2]

Method Validation & Troubleshooting

System Suitability Criteria (HPLC)

To ensure the protocol is self-validating, every run must meet these criteria:

| Parameter | Acceptance Limit | Corrective Action |

| Retention Time %RSD | < 1.0% (n=6) | Check pump flow stability / leaks. |

| Peak Tailing Factor | < 1.5 | Replace column or adjust pH (lower pH improves peak shape for acids).[1][2] |

| Resolution (Rs) | > 2.0 | Between 4-BBA and nearest impurity (e.g., Benzoic acid).[1][2] |

Troubleshooting "Ghost" Peaks

In reaction mixtures, de-bromination is a common side reaction.[1][2]

-

Observation: Small peak eluting before 4-bromobenzoic acid.[1][2][5]

-

Identification: Likely Benzoic Acid (de-brominated byproduct).[1][2]

-

Verification: Spike sample with pure Benzoic Acid to confirm retention time match.

Solubility Issues (Precipitation)

If the HPLC pressure spikes or peak area is non-linear:

-

Cause: The Sodium salt (Na-4BB) is highly water-soluble, but the Acid (4-BBA) is not.[1] Injecting a high-concentration aqueous salt solution into an acidic mobile phase can cause the free acid to crash out at the column head.[1]

-

Fix: Dilute the sample at least 1:10 with the Mobile Phase (or 50% ACN) before injection to ensure the analyte is already in the soluble matrix form.

References

-

SIELC Technologies. (2018).[1][2] HPLC Method for Analysis of 4-Bromobenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11464, 4-Bromobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (2012). Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzoic Acid. Org. Synth. 2012, 89, 105-114.[1][2][6] Retrieved from [Link][1][2]

Sources

- 1. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 2. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. rssl.com [rssl.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Sodium 4-Bromobenzoate Coupling Optimization

Topic: Optimizing Reaction Conditions for Sodium 4-Bromobenzoate (Na-4-BB) Coupling Doc ID: TSC-ORG-2024-089 Status: Active

Executive Summary: The Amphiphilic Paradox

Sodium 4-bromobenzoate (Na-4-BB) presents a unique challenge in cross-coupling chemistry: it is an ionic solid requiring aqueous solvation, yet its coupling partners (aryl boronic acids/esters) are often lipophilic. Standard anhydrous Suzuki-Miyaura conditions (e.g., THF, Toluene) will fail due to the insolubility of the benzoate salt.

Successful coupling requires a biphasic system or a highly polar monophasic system that bridges this solubility gap without deactivating the palladium catalyst via benzoate coordination.

Core Optimization Modules (Q&A)

Module A: Solvent & Phase Management

Q: My Na-4-BB precipitates immediately upon adding the organic solvent. How do I maintain homogeneity? A: You likely cannot maintain a single phase if your coupling partner is highly lipophilic. Instead of forcing homogeneity, optimize the interfacial surface area .

-

The Fix: Use a biphasic system (Water:Toluene or Water:Dioxane 1:1) supplemented with a Phase Transfer Catalyst (PTC).

-